6-Chloro-4-(trifluoromethoxy)picolinonitrile
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Overview
Description
6-Chloro-4-(trifluoromethoxy)picolinonitrile is a chemical compound with the molecular formula C7H2ClF3N2O It is a derivative of picolinonitrile, characterized by the presence of a chlorine atom at the 6th position and a trifluoromethoxy group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(trifluoromethoxy)picolinonitrile typically involves the introduction of the chlorine and trifluoromethoxy groups onto the picolinonitrile scaffold. One common method involves the reaction of 6-chloropicolinonitrile with trifluoromethoxy-containing reagents under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(trifluoromethoxy)picolinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Chloro-4-(trifluoromethoxy)picolinonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(trifluoromethoxy)picolinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the chlorine atom can influence its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(trifluoromethyl)picolinonitrile: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
6-Chloro-4-methoxypicolinonitrile: Contains a methoxy group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)picolinonitrile: Lacks the chlorine atom at the 6th position.
Uniqueness
6-Chloro-4-(trifluoromethoxy)picolinonitrile is unique due to the combination of the chlorine and trifluoromethoxy groups, which confer distinct chemical properties. The trifluoromethoxy group can enhance lipophilicity and metabolic stability, while the chlorine atom can influence the compound’s reactivity and binding interactions.
Properties
Molecular Formula |
C7H2ClF3N2O |
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Molecular Weight |
222.55 g/mol |
IUPAC Name |
6-chloro-4-(trifluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H2ClF3N2O/c8-6-2-5(14-7(9,10)11)1-4(3-12)13-6/h1-2H |
InChI Key |
FKAGZWBVGSGCHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C#N)Cl)OC(F)(F)F |
Origin of Product |
United States |
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